molecular formula C41H52O4 B607380 Ovral CAS No. 39366-37-5

Ovral

Katalognummer: B607380
CAS-Nummer: 39366-37-5
Molekulargewicht: 608.863
InChI-Schlüssel: ORKBYCQJWQBPFG-OAEMGMNWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethinylestradiol mixture with Levonorgestrel is formulated with increasing dosages of levonorgestrel and ethinyl estradiol.

Wissenschaftliche Forschungsanwendungen

Contraceptive Efficacy

Ovral is primarily utilized for its contraceptive properties. Clinical studies have shown that when used correctly, it is highly effective in preventing pregnancy. The failure rate is approximately 1% with perfect use, while typical use shows a failure rate of about 9% per year .

Impact on Metabolic Health

Glucose Tolerance and Insulin Sensitivity

Research indicates that the use of this compound may influence glucose metabolism. A study involving women using this compound showed a reduction in insulin sensitivity and glucose effectiveness compared to controls. Specifically, users exhibited impaired glucose tolerance, which may predispose them to higher risks of developing diabetes or cardiovascular diseases .

Table 1: Metabolic Parameters in this compound Users vs. Controls

ParameterThis compound UsersControls
Insulin SensitivityLowerHigher
Glucose EffectivenessLowerHigher
Beta-cell FunctionInadequateAdequate

Cancer Risk Associations

Breast Cancer Risk

Several studies have explored the relationship between oral contraceptive use, including this compound, and breast cancer risk. A meta-analysis indicated a slight increase in the relative risk (RR = 1.24) of breast cancer among users compared to non-users, although this risk diminishes over time after cessation of use .

Cervical Cancer Implications

Research has also examined the effects of this compound on cervical carcinogenesis. In animal studies, this compound demonstrated biphasic effects on methylcholanthrene-induced cervical tumors, showing inhibitory effects at lower doses but augmentatory effects at higher doses . This suggests that while this compound may have protective effects at certain dosages, it could also enhance tumorigenesis at others.

Gynecological Applications

Management of Menstrual Disorders

This compound is often prescribed not only for contraception but also for managing various menstrual disorders such as dysmenorrhea (painful periods) and irregular menstrual cycles. The hormonal components help regulate menstrual cycles and alleviate associated symptoms .

Case Study: Chronic Pelvic Pain

A randomized controlled trial compared the efficacy of this compound with a hormonal vaginal ring in women suffering from chronic pelvic pain. Results indicated that while both treatments were effective, the vaginal ring provided higher satisfaction rates and fewer side effects compared to the pill users .

Eigenschaften

CAS-Nummer

39366-37-5

Molekularformel

C41H52O4

Molekulargewicht

608.863

IUPAC-Name

(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one;(8R,9S,13S,14S,17R)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C21H28O2.C20H24O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2;1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h2,13,16-19,23H,3,5-12H2,1H3;1,5,7,12,16-18,21-22H,4,6,8-11H2,2H3/t16-,17+,18+,19-,20-,21-;16-,17-,18+,19+,20+/m01/s1

InChI-Schlüssel

ORKBYCQJWQBPFG-OAEMGMNWSA-N

SMILES

CCC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34.CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Ethinylestradiol mixture with Levonorgestrel

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ovral
Reactant of Route 2
Reactant of Route 2
Ovral
Reactant of Route 3
Ovral
Reactant of Route 4
Ovral
Reactant of Route 5
Ovral
Reactant of Route 6
Ovral

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.